molecular formula C9H6ClN B097870 3-Chloroisoquinoline CAS No. 19493-45-9

3-Chloroisoquinoline

Cat. No. B097870
CAS RN: 19493-45-9
M. Wt: 163.6 g/mol
InChI Key: CPCMFADZMOYDSZ-UHFFFAOYSA-N
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Patent
US08530468B2

Procedure details

3-Aminoisoquinoline (1.44 g, 10 mmol) was suspended in 10M HCl (5 mL) and cooled to 0° C. Sodium nitrite (689 mg, 10 mmol) was added in portions over 5 minutes. The reaction mixture was stirred at 0° C. for 2 hours and allowed to warm to room temperature over 1 hour. The reaction mixture was added carefully to saturated NaHCO3 solution (200 mL) and extracted into ethyl acetate. The insoluble byproduct was removed by filtration and the aqueous layer was re-extracted into ethyl acetate. The combined organics were washed with water and brine, dried (Na2SO4) and concentrated to a brown oil which solidified on standing. Flash chromatography on silica, eluting with dichloromethane, gave the title compound as a white solid (827 mg, 5.05 mmol, 51%). 1H NMR (d6-DMSO, 400 MHz) δ 9.12 (s, 1H), 8.41 (s, 1H), 8.12 (dd, 1H, J=7.5, 1.0 Hz), 7.93-7.90 (m, 1H), 7.84-7.80 (m, 1H), 7.74-7.70 (m, 1H). LCMS (1) Rt=1.79 min; m/z (ESI+) 164 (MH+).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
689 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
N[C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.N([O-])=O.[Na+].C([O-])(O)=O.[Na+].[ClH:21]>>[Cl:21][C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
NC=1N=CC2=CC=CC=C2C1
Step Two
Name
Quantity
689 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
The insoluble byproduct was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted into ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil which
WASH
Type
WASH
Details
Flash chromatography on silica, eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1N=CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.05 mmol
AMOUNT: MASS 827 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.